molecular formula C9H8ClFN2O2 B2599289 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea CAS No. 790681-56-0

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Cat. No.: B2599289
CAS No.: 790681-56-0
M. Wt: 230.62
InChI Key: PIHDYGGFNFGFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroacetyl group and a fluorophenyl group attached to the urea moiety

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea typically involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to control the reactivity of the chloroacetyl chloride.

Chemical Reactions Analysis

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and carboxylic acids.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    3-(2-Chloroacetyl)-1-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-(2-Bromoacetyl)-1-(2-fluorophenyl)urea: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    3-(2-Chloroacetyl)-1-(4-fluorophenyl)urea: The fluorine atom is positioned differently, which can alter its interaction with molecular targets.

The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets.

Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHDYGGFNFGFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.